2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a fused pyrazole and pyrimidine ring structure, which contributes to its unique chemical properties and biological activities. It has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which are known for their diverse pharmacological properties. Pyrazolo[1,5-a]pyrimidines are often explored for their antitumor, anti-inflammatory, and antimicrobial activities. The structural characteristics of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine make it a subject of interest for further research and development in drug discovery.
The synthesis of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be achieved through various methods:
The molecular formula of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine is with a molecular weight of approximately 162.19 g/mol. The structure consists of a pyrazole ring fused to a pyrimidine ring with two methyl groups located at the 2 and 6 positions of the pyrazole moiety.
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine participates in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve solubility.
The mechanism of action for compounds like 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine often involves interactions with biological targets such as enzymes or receptors:
Data from biological assays indicate that modifications to the structure can significantly influence potency and selectivity against specific targets.
The physical properties of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine include:
Chemical properties include:
Relevant data suggests that the compound exhibits moderate lipophilicity, which can influence its bioavailability in pharmacological applications.
The applications of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine span several scientific domains:
Heterocyclic compounds constitute over 85% of all biologically active chemical entities, serving as the molecular backbone for most pharmaceuticals. Their dominance arises from structural versatility that enables precise mimicry of biological motifs, balanced physicochemical properties for bioavailability, and tunable electronic characteristics for target binding [4]. Among nitrogen-containing heterocycles, fused bicyclic systems like pyrazolo[1,5-a]pyrimidines offer exceptional three-dimensional diversity. Medicinal chemists exploit these frameworks as "privileged scaffolds"—structures capable of providing high-affinity ligands for multiple receptor types through strategic substitution [2] [8]. The pyrazolo[1,5-a]pyrimidine nucleus exemplifies this versatility, appearing in compounds targeting enzymes, GPCRs, ion channels, and nuclear receptors. Its synthetic tractability further enhances utility, allowing efficient decoration with pharmacophores to optimize target engagement and drug-like properties [4] [8]. Rigidity within the fused system reduces conformational entropy penalties upon binding, while nitrogen atom positioning enables both hydrogen bond donation/acceptance and dipole-dipole interactions critical for molecular recognition.
Table 1: Notable Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
Compound Name | Molecular Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Zanubrutinib (BGB-3111) | Bruton's tyrosine kinase (BTK) | B-cell malignancies | 7-Aryl substitution, acrylamide warhead |
Anagliptin | Dipeptidyl peptidase-4 (DPP-4) | Type 2 diabetes | 2-Cyanobenzyl group at R5 |
Dorsomorphin | AMPK/TGF-β pathway | Fibrodysplasia ossificans progressiva | 7-Pyrrolidinyl substitution |
Indiplon | GABA_A receptor | Insomnia (approved in Russia) | N,N-Dimethylcarbamoyl group |
Presatovir | Respiratory syncytial virus fusion | Antiviral | 5-Trifluoromethyl group |
The pyrazolo[1,5-a]pyrimidine core comprises a fused system pairing an electron-rich pyrazole ring with an electron-deficient pyrimidine, creating an amphoteric character that facilitates diverse binding interactions. Key structural features include:
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1356003-22-9, C₈H₁₀N₄) exemplifies strategic substitution: the C3-amino group serves as a hydrogen bond donor/acceptor, while C2/C6 methyl groups enhance lipophilicity (logP ≈ 1.5) and induce steric constraints that favor selective target binding [1] [3]. Methylation at C6 specifically blocks metabolic oxidation, improving pharmacokinetic profiles compared to unmethylated analogs. Computational analyses indicate the 3-amino group contributes significantly to electron delocalization, lowering the HOMO-LUMO gap (ΔE ≈ 4.1 eV) and enhancing polar surface area (PSA ≈ 56.2 Ų) for improved solubility [3] [7].
Table 2: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Properties
Substitution Pattern | Key Property Modifications | Medicinal Chemistry Utility |
---|---|---|
C3-Amino | Increased H-bonding capacity, enhanced solubility (PSA > 50 Ų) | Target engagement in catalytic sites, improved pharmacokinetics |
C2-Methyl | Steric occlusion of metabolic sites, lipophilicity increase (ΔlogP +0.5) | Metabolic stabilization, membrane penetration |
C6-Methyl | Conformational restriction, electron donation to pyrimidine ring | Enhanced selectivity against off-target kinases |
C5-Aryl/heteroaryl | Extended π-system for stacking interactions | Potency enhancement in enzyme inhibitors |
C7-Polar groups (OH, NH₂) | Solubility enhancement, H-bond network formation | Solubility-driven design, allosteric modulation |
Isomerism Note: Structural distinction from 5,7-dimethyl isomers (e.g., Aldrich CBR00489) is crucial—positional isomerism dramatically alters electronic distribution and binding. The 2,6-dimethyl-3-amino configuration uniquely positions substituents for DPP-4 and kinase interactions [5] [7].
Pyrazolo[1,5-a]pyrimidine therapeutics evolved through three distinct phases:
Table 3: Evolution of Pyrazolo[1,5-a]pyrimidine Therapeutics
Time Period | Therapeutic Focus | Key Compound Examples | Structural Innovations |
---|---|---|---|
1980s–1990s | CNS Modulators | Cartazolate, Tracazolate | N1-Unsubstituted cores for GABA_A binding |
2000s–2010s | Kinase Inhibitors | Zanubrutinib, Dorsomorphin | C7-Heteroaryl groups for hinge binding |
2010s–Present | Antidiabetics | Alogliptin analogs, c24 (DPP-4i) | 2,6-Dimethyl-3-amino for DPP-4 selectivity |
Future Directions | Targeted Oncology, Antivirals | PROTAC degraders, Presatovir analogs | C5-Bifunctional linkers, trifluoromethyl groups |
Synthetic advancements enabled this evolution: early routes relied on β-dicarbonyl condensations with 5-aminopyrazoles under harsh conditions (POCl₃, 120°C), but modern methods employ microwave-assisted cyclizations and transition metal-catalyzed couplings (e.g., Suzuki-Miyaura at C5/C7). Fragment-based drug design now leverages the 2,6-dimethyl-3-amine core as a versatile building block—its small size (MW 162.2 g/mol) and balanced properties (logP 1.5, HBD/HBA 1/4) comply with "3D fragment" criteria [3] [8]. Current research explores combinatorial libraries via C5/C7 diversification, generating >500 analogs annually for high-throughput screening against emerging targets.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7